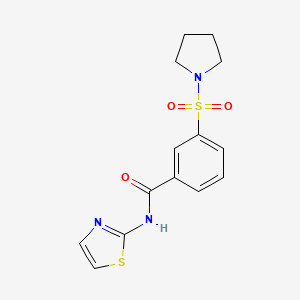

3-(pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide

Description

3-(Pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a pyrrolidine sulfonyl group at the 3-position of the benzene ring and a 1,3-thiazol-2-ylamine substituent. Its molecular weight is 413.5 g/mol, with a topological polar surface area (TPSA) of 116 Ų, indicating moderate solubility and hydrogen-bonding capacity .

Properties

IUPAC Name |

3-pyrrolidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c18-13(16-14-15-6-9-21-14)11-4-3-5-12(10-11)22(19,20)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIXXHUEXWSIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

Thiazole Ring Formation: The thiazole ring is formed through cyclization reactions involving thioamides and α-haloketones.

Coupling with Benzamide: The final step involves coupling the synthesized intermediates with benzamide under suitable reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing thiazole and pyrrolidine moieties exhibit promising anticancer properties. For instance, derivatives of thiazole have been shown to interact with DNA and inhibit topoisomerase II, leading to cell death in cancer cells. The specific compound 3-(pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide may similarly engage in mechanisms that disrupt cancer cell proliferation.

Antimicrobial Properties

The thiazole ring is known for its antimicrobial activity. Studies have demonstrated that thiazole-containing compounds can effectively combat various bacterial strains and fungi . The incorporation of the pyrrolidine sulfonamide structure may enhance this activity by improving solubility and bioavailability.

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for anti-inflammatory properties. For example, research on pyrrolidine derivatives has shown effectiveness in reducing inflammation through inhibition of specific pathways involved in inflammatory responses . The potential of this compound in this context warrants further investigation.

Agricultural Applications

Pesticidal Activity

Thiazole derivatives have been explored as potential pesticides due to their ability to disrupt metabolic processes in pests. The unique chemical structure of this compound may provide a novel approach to pest control by targeting specific biochemical pathways in insects .

Fungicidal Properties

In agricultural settings, compounds with similar thiazole structures have been utilized as fungicides. Their mechanism typically involves interference with fungal cell wall synthesis or metabolism, leading to effective control of fungal pathogens affecting crops .

Materials Science

Polymeric Applications

The unique properties of this compound can be harnessed in materials science for developing advanced polymers. Its sulfonamide group may enhance the thermal stability and mechanical properties of polymeric materials, making it suitable for various industrial applications .

Case Study 1: Anticancer Activity

A study published in the International Journal of Pharmaceutical Sciences Review and Research highlighted the synthesis of thiazole derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics, suggesting a potential role for compounds like this compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of thiazole-based compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of the thiazole ring in enhancing antibacterial properties, supporting the hypothesis that this compound could exhibit similar effects .

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

Substituents on the Thiazole Ring

N-(4-Phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 377756-87-1):

- 2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (EN300-378783): Replaces pyrrolidine with morpholine sulfonyl and introduces a pyridinyl-thiazole group.

Sulfonamide Group Modifications

4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 313405-34-4):

- EMAC2060/EMAC2061: Contain hydrazine-linked substituents and methoxy groups.

Pharmacological Profiles of Analogs

Glucokinase Activators (GKAs)

- Cpd-B (3-[(1S)-2-hydroxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]-N-1,3-thiazol-2-yl)benzamide): EC50 values: 80–50 nmol/L, demonstrating potent glucokinase activation. The hydroxyethyloxy side chain may enhance target binding compared to pyrrolidine sulfonyl .

Purinoreceptor Antagonists

- Filapixant and Eliapixant (WHO List 122): Incorporate trifluoromethylpyrimidine and morpholine/oxolane groups. Designed for high selectivity toward purinoreceptors, with TPSA >120 Ų, indicating superior solubility for CNS penetration .

Data Table: Key Comparative Metrics

Discussion of Key Findings

- Structural Flexibility vs. Activity : The pyrrolidine sulfonyl group balances lipophilicity and hydrogen-bonding capacity, making it versatile for both enzyme and receptor targets. Morpholine or triazole substituents (e.g., AB4/AB5 in ) may offer alternative binding modes but with trade-offs in solubility.

- Synthetic Feasibility : Lower yields in EMAC2060/2061 suggest that electron-withdrawing groups (e.g., nitro, hydrazine) complicate synthesis, whereas the target compound’s simpler substituents may favor scalability.

Biological Activity

3-(Pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide, a compound characterized by its unique structural features, has attracted significant attention in medicinal chemistry and biological research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological potential, mechanisms of action, and applications.

Chemical Structure and Properties

The compound's structure includes:

- Pyrrolidine ring

- Sulfonyl group

- Thiazole ring

- Benzamide moiety

This unique configuration is pivotal for its biological interactions and activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance:

- Mechanism : It interacts with specific enzymes and receptors involved in cancer cell proliferation and survival.

- Case Study : In vitro assays showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Research Findings : In animal models, administration of the compound resulted in reduced edema and inflammatory markers .

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Study Results : The compound demonstrated bactericidal effects, disrupting bacterial cell membranes .

The biological activity of this compound is primarily mediated through:

- Target Interaction : Binding to specific proteins or enzymes that regulate cellular processes.

- Signal Modulation : Altering signaling pathways that lead to apoptosis in cancer cells or modulation of immune responses in inflammation.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A study conducted on breast cancer cell lines showed that treatment with the compound led to a significant decrease in cell viability (IC50 = 12 µM), highlighting its potential as a therapeutic agent in oncology .

- Anti-inflammatory Research : In a model of induced inflammation, the compound reduced paw edema significantly compared to controls, suggesting its efficacy in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.